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molecular formula C8H7N3O B3054041 3-methyl-3H-imidazo[4,5-c]pyridine-2-carbaldehyde CAS No. 57805-99-9

3-methyl-3H-imidazo[4,5-c]pyridine-2-carbaldehyde

Cat. No. B3054041
M. Wt: 161.16 g/mol
InChI Key: YBSPMUOAPFEBPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04782050

Procedure details

Employing the procedure of Example 10B and starting with 774 mg of 2,3-dimethyl-3H-imidazo[4,5-c]pyridine (Preparation J2) and 584 mg of selenium dioxide in 30 ml of dioxane, there was obtained 442 mg of the desired product.
Quantity
774 mg
Type
reactant
Reaction Step One
Quantity
584 mg
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:10]([CH3:11])[C:5]2[CH:6]=[N:7][CH:8]=[CH:9][C:4]=2[N:3]=1.[Se](=O)=[O:13]>O1CCOCC1>[CH3:11][N:10]1[C:5]2[CH:6]=[N:7][CH:8]=[CH:9][C:4]=2[N:3]=[C:2]1[CH:1]=[O:13]

Inputs

Step One
Name
Quantity
774 mg
Type
reactant
Smiles
CC1=NC2=C(C=NC=C2)N1C
Step Two
Name
Quantity
584 mg
Type
reactant
Smiles
[Se](=O)=O
Step Three
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN1C(=NC2=C1C=NC=C2)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 442 mg
YIELD: CALCULATEDPERCENTYIELD 52.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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